

# Definitive Technical Guide: The Selectivity Profile of FMF-04-159-2

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487

[Get Quote](#)

Content Type: Technical Whitepaper Subject: **FMF-04-159-2** (Covalent CDK14/TAIRE Inhibitor)  
Primary Reference: Ferguson et al., Cell Chemical Biology (2019)

## Executive Summary

**FMF-04-159-2** is a first-in-class, covalent chemical probe designed to target CDK14 (PFTK1) and the wider TAIRE family kinases (CDK16, 17, 18). Unlike conventional ATP-competitive inhibitors that rely solely on non-covalent interactions, **FMF-04-159-2** leverages a targeted acrylamide warhead to form an irreversible covalent bond with a non-catalytic cysteine residue (Cys218 in CDK14).

For researchers, the critical utility of this compound lies in its kinetic selectivity. While it possesses reversible off-target activity against CDK2, its covalent mechanism allows for a "pulse-washout" experimental paradigm that functionally isolates CDK14 inhibition, effectively silencing the off-target noise. This guide details the selectivity profile and the mandatory protocols required to use this probe with scientific rigor.

## Chemical Biology & Mechanism of Action

### Structural Logic

**FMF-04-159-2** is built upon an aminopyrazole scaffold (derived from the pan-CDK inhibitor AT7519). The critical modification is the addition of a dimethylamino-butenamide "warhead."

- Scaffold: Binds the ATP-binding hinge region (confers general CDK affinity).
- Warhead: A Michael acceptor positioned to react with a specific cysteine located in the solvent-front region of the ATP pocket.

## The Cys218 Target

The selectivity of **FMF-04-159-2** is driven by the presence of a cysteine residue at position 218 (CDK14 numbering). This cysteine is rare across the human kinome but conserved within the TAIRE family (CDK14, 16, 17, 18).

- Mechanism: Nucleophilic attack by the thiol of Cys218 onto the -carbon of the acrylamide warhead.
- Result: Irreversible inhibition of CDK14 kinase activity.

## Visualizing the Selectivity Logic

The following diagram illustrates the kinetic differentiation between the covalent target (CDK14) and the reversible off-target (CDK2).[1]



[Click to download full resolution via product page](#)

Figure 1: Kinetic Selectivity Strategy. The covalent bond allows retention of CDK14 inhibition after compound washout, while CDK2 activity is restored.

## Selectivity Profile Data

The following data aggregates biochemical and cellular profiling results. Note the narrow window between CDK14 and CDK2 in standard assays, highlighting the necessity of the washout protocol.

### Potency Profile (Quantitative)

| Target Kinase | Assay Type             | IC50 / Kd (nM) | Interaction Type        |
|---------------|------------------------|----------------|-------------------------|
| CDK14         | NanoBRET (Cellular)    | 39.6 nM        | Covalent (Irreversible) |
| CDK16         | LanthaScreen (Biochem) | 10 nM          | Covalent                |
| CDK18         | Biochemical            | <100 nM        | Covalent                |
| CDK2          | NanoBRET (Cellular)    | 256 nM         | Reversible              |
| CDK10         | KiNativ                | ~1000 nM       | Reversible              |
| GSK3          | Biochemical            | >1000 nM       | Weak Reversible         |

### Kinome-Wide Selectivity (KiNativ)

In HCT116 cells treated with 1  $\mu$ M **FMF-04-159-2**, proteome-wide profiling identified the TAIRE family as the primary targets.

- High Selectivity: >90% inhibition of CDK14, CDK16, CDK17.[2]
- Moderate Off-Targets: CDK2 showed partial occupancy.
- Clean Profile: Minimal engagement of other typical CDK off-targets (e.g., CDK1, CDK4/6, CDK7, CDK9) at 1  $\mu$ M.

### Experimental Protocols (Field-Proven)

To ensure scientific integrity, you must control for the reversible CDK2 inhibition. Using **FMF-04-159-2** without a washout step is not recommended for validating CDK14-specific phenotypes.

## The "Pulse-Washout" Protocol (Mandatory for Selectivity)

This protocol deconvolutes CDK14 effects from CDK2 effects.

Materials:

- **FMF-04-159-2** (10 mM DMSO stock).
- FMF-04-159-R (Reversible negative control - Essential).
- Cell culture media (pre-warmed).
- PBS (37°C).

Workflow:

- Seeding: Seed cells to reach 70-80% confluency.
- Pulse Treatment: Treat cells with 1.0  $\mu$ M **FMF-04-159-2** for 4 hours.
  - Rationale: 4 hours is sufficient for complete covalent modification of CDK14 (saturation) but minimizes duration of off-target stress.
- Washout (Critical Step):
  - Aspirate media containing the compound.
  - Wash gently 3x with warm PBS.
  - Add fresh, compound-free media.
  - Incubate for 2 to 24 hours (depending on phenotypic endpoint).
- Validation:
  - Perform Western Blot or functional assay.

- Control: Parallel wells treated with FMF-04-159-R (reversible analog) must show loss of inhibition after washout. If the effect persists with the reversible control, the phenotype is not target-driven or washout was insufficient.

## Target Engagement Verification (Western Blot)

Since there is no phosphor-CDK14 antibody that directly reports on activity, use a mobility shift or competition assay if available, or rely on downstream substrate phosphorylation (e.g., phosphorylation of LRP6 or other Wnt components, though these are context-dependent).

Best Practice: Use the FMF-04-159-R (reversible control) side-by-side.

- Lane 1: DMSO
- Lane 2: **FMF-04-159-2** (Washout) -> Phenotype Present
- Lane 3: FMF-04-159-R (Washout) -> Phenotype Absent

## Implications for Drug Development

### The TAIRE Family Redundancy

**FMF-04-159-2** is a pan-TAIRE inhibitor.[1] CDK14, 16, 17, and 18 share high sequence homology in the ATP pocket and the Cys218 residue.

- Insight: It is currently impossible to selectively inhibit CDK14 over CDK16 using this chemotype. Biological interpretation must account for pan-TAIRE inhibition.
- Safety: TAIRE kinases are often redundant; simultaneous inhibition may be required to observe a therapeutic effect in Wnt-driven cancers.

### CDK2 Safety Window

The safety margin is approximately 6-fold (40 nM vs 256 nM). In vivo, maintaining free drug concentration between these values is challenging. Therefore, **FMF-04-159-2** is primarily a cellular tool compound, not a clinical candidate.

## Visualizing the TAIRE Pathway Context

Understanding where CDK14 fits helps interpret the data generated using **FMF-04-159-2**.



[Click to download full resolution via product page](#)

Figure 2: CDK14 Signaling Context. **FMF-04-159-2** blocks the phosphorylation of LRP6, a critical step in Wnt/Beta-catenin signaling.

## References

- Ferguson, F. M., et al. (2019). "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity." *Cell Chemical Biology*, 26(6), 804-817.
- Ferguson, F. M., et al. (2019). "Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14." *Bioorganic & Medicinal Chemistry Letters*, 29(12), 1532-1536.
- Tocris Bioscience. "**FMF-04-159-2** Product Datasheet."

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [graylab.stanford.edu](https://graylab.stanford.edu/) [[graylab.stanford.edu](https://graylab.stanford.edu/)]
- To cite this document: BenchChem. [Definitive Technical Guide: The Selectivity Profile of FMF-04-159-2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607487#understanding-fmf-04-159-2-selectivity-profile>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

